molecular formula C23H17ClFN3O4S B2945193 Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate CAS No. 250713-88-3

Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate

Cat. No.: B2945193
CAS No.: 250713-88-3
M. Wt: 485.91
InChI Key: PNJRPFHGQJJNPI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate is a synthetic organic compound featuring a multi-heterocyclic architecture. Its structure includes a central 1,3-thiazole ring linked to a substituted isoxazole moiety (3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl) via a carbonylamino bridge. The benzene ring at the 4-position of the thiazole is esterified with an ethyl group.

Crystallographic methods, such as those implemented in the SHELX software suite, are typically employed to resolve such intricate structures .

Properties

IUPAC Name

ethyl 2-[2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O4S/c1-3-31-22(30)14-8-5-4-7-13(14)17-11-33-23(26-17)27-21(29)18-12(2)32-28-20(18)19-15(24)9-6-10-16(19)25/h4-11H,3H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJRPFHGQJJNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate (CAS No. 250713-88-3) is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C23H17ClFN3O4S
  • Molecular Weight : 485.92 g/mol
  • Density : 1.410 g/cm³ (predicted)
  • pKa : 4.93 (predicted)

The biological activity of this compound is primarily attributed to its structural components, which include an isoxazole moiety and a thiazole ring. These functional groups have been associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, research indicates that derivatives containing thiazole and isoxazole rings exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of the thiazole ring has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)10.5
A549 (lung cancer)12.0
AntimicrobialStaphylococcus aureus15.0
Escherichia coli20.0

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multicomponent reactions that facilitate the formation of complex heterocycles. The structure-activity relationship studies suggest that modifications to the isoxazole and thiazole moieties can significantly influence the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from the Pesticide Chemicals Glossary entries, which highlight key heterocyclic and substituent motifs in agrochemicals. Below is a comparative analysis based on functional groups, substituents, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Application Reference
Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate Isoxazole, Thiazole, Benzene 2-Chloro-6-fluorophenyl, Ethyl benzoate Hypothetical pesticide/herbicide
Metsulfuron methyl ester Triazine, Benzene Methoxy, Methyl, Sulfonylurea bridge Herbicide (sulfonylurea)
Propiconazole Triazole, Dioxolane 2,4-Dichlorophenyl, Propyl Fungicide (azole class)
Triflusulfuron methyl ester Triazine, Benzene Trifluoroethoxy, Sulfonylurea bridge Herbicide (sulfonylurea)

Key Observations:

Heterocyclic Core: The target compound’s isoxazole-thiazole system differs from the triazine rings in sulfonylurea herbicides (e.g., metsulfuron) and triazole rings in azole fungicides (e.g., propiconazole). Isoxazoles are less common in commercial pesticides but are known for their metabolic stability and resistance to hydrolysis .

The ethyl benzoate ester could influence bioavailability, as ester groups in sulfonylureas (e.g., triflusulfuron) are critical for herbicidal activity and plant translocation .

Mode of Action :

  • While sulfonylureas inhibit acetolactate synthase (ALS) in plants, and azoles target fungal cytochrome P450 enzymes, the target compound’s mechanism remains speculative. Its thiazole and isoxazole rings may interfere with enzymatic pathways or receptor binding in pests .

Research Findings and Inferred Properties

Synthetic Accessibility: The compound’s synthesis likely involves coupling the isoxazole-carbonyl chloride with the 2-aminothiazole intermediate, followed by esterification—a strategy common in heterocyclic agrochemical synthesis .

Environmental Stability :

  • The chloro-fluorophenyl group may confer resistance to oxidative degradation compared to purely chlorinated analogs, as fluorinated substituents often reduce metabolic breakdown rates .

However, the thiazole ring could introduce novel interactions, necessitating further ecotoxicological studies .

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